molecular formula C14H8BrN3O3 B1294235 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 1000339-27-4

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B1294235
CAS No.: 1000339-27-4
M. Wt: 346.13 g/mol
InChI Key: ASDXLNFEXGGMBS-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group at the 3-position and a nitrophenyl group at the 5-position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acylhydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Reduction: Catalysts such as palladium on carbon (Pd/C) can be used in hydrogenation reactions to reduce the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 3-(2-Aminophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole.

    Oxidation: Products with oxidized functional groups, depending on the conditions used.

Scientific Research Applications

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of other chemicals or materials with desired properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with the nitro group in a different position.

    3-(2-Bromophenyl)-5-(3-aminophenyl)-1,2,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific combination of bromine and nitro substituents, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3/c15-12-7-2-1-6-11(12)13-16-14(21-17-13)9-4-3-5-10(8-9)18(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDXLNFEXGGMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650343
Record name 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-27-4
Record name 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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